molecular formula C5H2BrFO2S B2721084 5-Bromo-3-fluorothiophene-2-carboxylic acid CAS No. 1432060-81-5

5-Bromo-3-fluorothiophene-2-carboxylic acid

Cat. No.: B2721084
CAS No.: 1432060-81-5
M. Wt: 225.03
InChI Key: ONHOZYXSDNJTIZ-UHFFFAOYSA-N
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Description

5-Bromo-3-fluorothiophene-2-carboxylic acid is a heterocyclic compound that contains both bromine and fluorine atoms attached to a thiophene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. It is commonly used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluorothiophene-2-carboxylic acid typically involves the bromination and fluorination of thiophene derivatives. One common method involves the direct bromination of 3-fluorothiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluorothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

5-Bromo-3-fluorothiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluorothiophene-2-carboxylic acid depends on its specific application. In biochemical studies, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiophenecarboxylic acid
  • 3-Fluorothiophene-2-carboxylic acid
  • 5-Bromo-3-fluoropyridine-2-carboxylic acid

Uniqueness

5-Bromo-3-fluorothiophene-2-carboxylic acid is unique due to the simultaneous presence of both bromine and fluorine atoms on the thiophene ring. This dual substitution pattern imparts distinct electronic and steric properties, making the compound highly versatile in various chemical reactions and applications .

Properties

IUPAC Name

5-bromo-3-fluorothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHOZYXSDNJTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432060-81-5
Record name 5-bromo-3-fluorothiophene-2-carboxylic acid
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